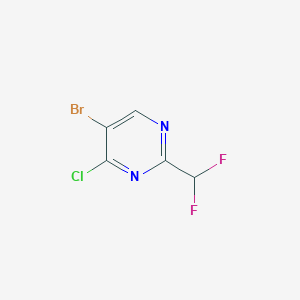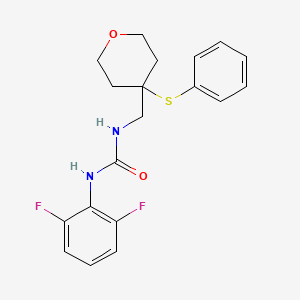
(E)-1-(3-chlorophenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-1-(3-chlorophenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C19H19ClN4O3 and its molecular weight is 386.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidant and Anticholinesterase Activities
A study on coumarylthiazole derivatives containing aryl urea/thiourea groups revealed inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative diseases. Some compounds exhibited significant antioxidant activities, suggesting potential for therapeutic applications in oxidative stress-related conditions (Kurt et al., 2015).
Antimicrobial Activities
New quinazolinone derivatives were synthesized and evaluated for their antimicrobial activities. Certain derivatives showed promising antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Patel & Shaikh, 2011).
Synthesis Techniques
Research on novel synthesis methods for quinazolinone derivatives has led to the development of efficient protocols for producing these compounds. This is important for expanding the availability of these compounds for further biological testing (Kolosov et al., 2015).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(3-chlorophenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-yl)propanenitrile with 3-chlorobenzoyl isocyanate, followed by reduction of the resulting intermediate and subsequent reaction with urea.", "Starting Materials": [ "3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-yl)propanenitrile", "3-chlorobenzoyl isocyanate", "sodium borohydride", "urea", "acetonitrile", "triethylamine", "methanol", "water" ], "Reaction": [ "Step 1: Dissolve 3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-yl)propanenitrile (1.0 equiv) and triethylamine (1.2 equiv) in acetonitrile and stir for 30 minutes at room temperature.", "Step 2: Add 3-chlorobenzoyl isocyanate (1.1 equiv) to the reaction mixture and stir for 24 hours at room temperature.", "Step 3: Quench the reaction by adding water and extract the product with ethyl acetate.", "Step 4: Dry the organic layer over sodium sulfate and concentrate under reduced pressure.", "Step 5: Dissolve the resulting intermediate in methanol and add sodium borohydride (1.5 equiv) slowly at 0°C.", "Step 6: Stir the reaction mixture for 2 hours at room temperature and quench by adding water.", "Step 7: Extract the product with ethyl acetate and dry the organic layer over sodium sulfate.", "Step 8: Concentrate the organic layer under reduced pressure and dissolve the resulting intermediate in methanol.", "Step 9: Add urea (1.2 equiv) to the reaction mixture and stir for 24 hours at room temperature.", "Step 10: Quench the reaction by adding water and extract the product with ethyl acetate.", "Step 11: Dry the organic layer over sodium sulfate and concentrate under reduced pressure to obtain the final product." ] } | |
CAS RN |
941946-12-9 |
Molecular Formula |
C19H19ClN4O3 |
Molecular Weight |
386.84 |
IUPAC Name |
1-(3-chlorophenyl)-3-[3-(3-methoxypropyl)-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C19H19ClN4O3/c1-27-11-5-10-24-17(15-8-2-3-9-16(15)22-19(24)26)23-18(25)21-14-7-4-6-13(20)12-14/h2-4,6-9,12H,5,10-11H2,1H3,(H2,21,23,25) |
InChI Key |
MKFYVQPBSPDCFJ-HAVVHWLPSA-N |
SMILES |
COCCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC(=CC=C3)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-N-{2-[cyclopropyl(methyl)amino]ethyl}-N-methyl-6-(trifluoromethyl)pyridine-4-carboxamide](/img/structure/B2583606.png)
![3-Chloro-7-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2583608.png)


![ethyl 4-{[(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)acetyl]amino}benzoate](/img/structure/B2583613.png)
![1-[3-(4-Ethylphenyl)-4-oxoquinazolin-2-yl]-4-piperidin-1-ylpiperidine-4-carboxamide](/img/structure/B2583617.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide](/img/structure/B2583619.png)


![N-(1-cyano-1-cyclopropylethyl)-2-[4-(diphenylmethyl)piperazin-1-yl]acetamide](/img/structure/B2583622.png)
![3,5-dichloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2583623.png)
![4-[4-(4-Chlorobenzoyl)phenoxy]butanoic acid](/img/structure/B2583624.png)